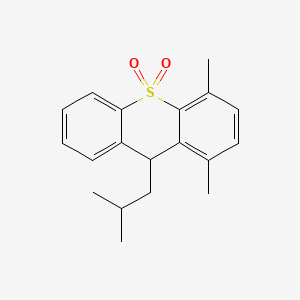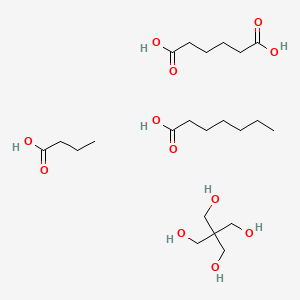
2,2-Bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid and pentaerythritol is a complex organic compound. It is a type of ester formed from the reaction of hexanedioic acid (also known as adipic acid), butyric acid, heptanoic acid, and pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves esterification reactions. The process typically includes the following steps:
Esterification: Hexanedioic acid reacts with butyric acid, heptanoic acid, and pentaerythritol in the presence of a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using distillation columns.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, butyric acid, heptanoic acid, and pentaerythritol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Reduction: Alcohols corresponding to the ester groups.
Aplicaciones Científicas De Investigación
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used as a lubricant and in the production of resins and coatings.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Fatty acids, C5-9, tetraesters with pentaerythritol: .
Decanoic acid, mixed esters with heptanoic acid, octanoic acid, and pentaerythritol: .
Uniqueness
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
68937-26-8 |
|---|---|
Fórmula molecular |
C22H44O12 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4.C4H8O2/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9;1-2-3-4(5)6/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2;2-3H2,1H3,(H,5,6) |
Clave InChI |
NZTMZBYIGUGFJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)O.CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


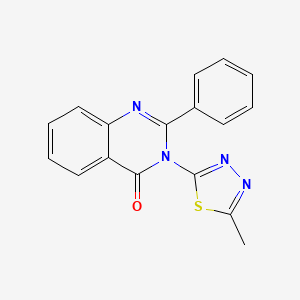
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
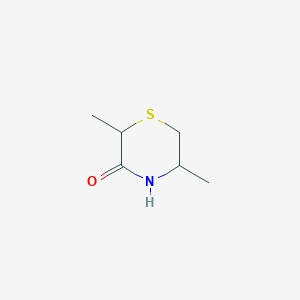
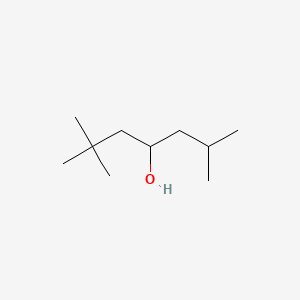
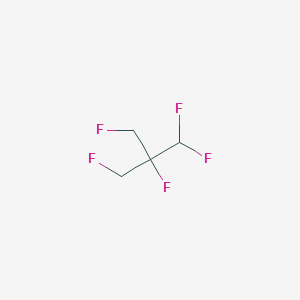


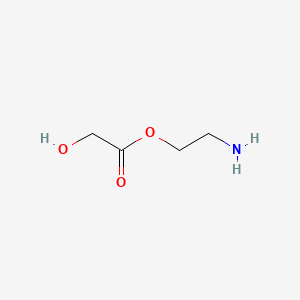


![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
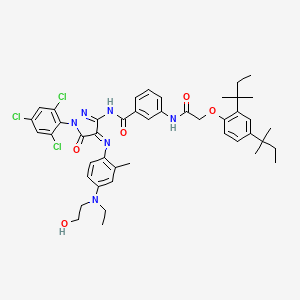
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
